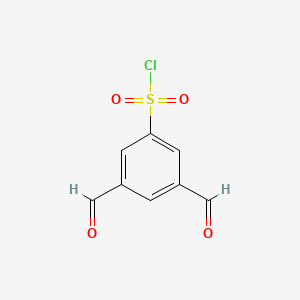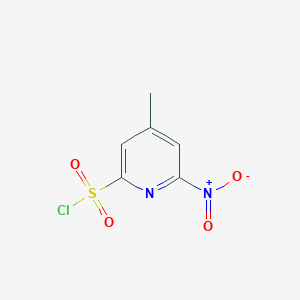
4-Methyl-6-nitropyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-nitropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the 4th position, a nitro group at the 6th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitropyridine-2-sulfonyl chloride typically involves the nitration of 4-methylpyridine followed by sulfonylation. The nitration process introduces the nitro group at the 6th position, while the sulfonylation process introduces the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of strong acids and chlorinating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include sulfonamides and sulfonate esters.
Reduction Reactions: The major product is 4-Methyl-6-aminopyridine-2-sulfonyl chloride.
Oxidation Reactions: The major product is 4-Carboxy-6-nitropyridine-2-sulfonyl chloride.
Scientific Research Applications
4-Methyl-6-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,3,5,6-tetrachloropyridine: Similar in structure but with chlorine atoms instead of nitro and sulfonyl chloride groups.
4-Methyl-2,6-difluoropyridine: Contains fluorine atoms instead of nitro and sulfonyl chloride groups.
4-Methyl-2,6-dichloropyridine: Contains chlorine atoms at the 2nd and 6th positions.
Uniqueness
4-Methyl-6-nitropyridine-2-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and various research applications .
Properties
Molecular Formula |
C6H5ClN2O4S |
|---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
4-methyl-6-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c1-4-2-5(9(10)11)8-6(3-4)14(7,12)13/h2-3H,1H3 |
InChI Key |
XQFRWTXGCROYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


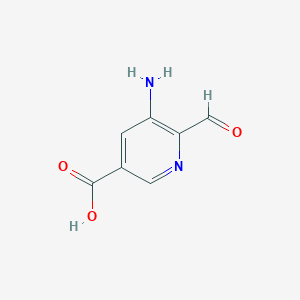
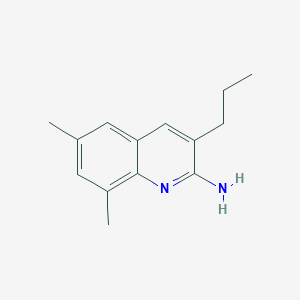
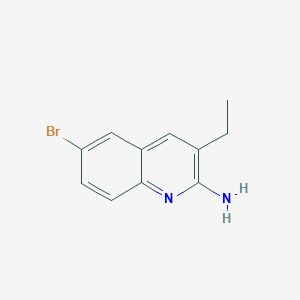
![[1-(Trifluoromethyl)cyclopropyl]hydrazine](/img/structure/B14850424.png)
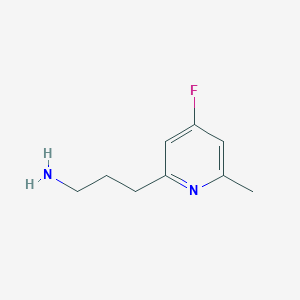
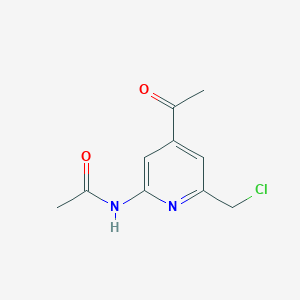
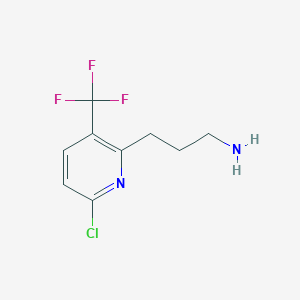
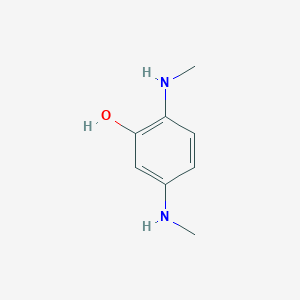
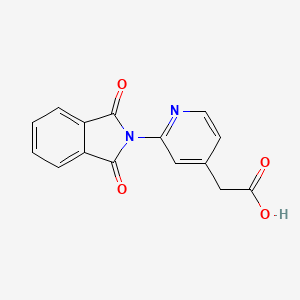
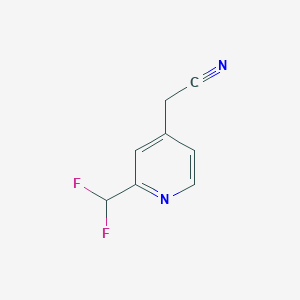

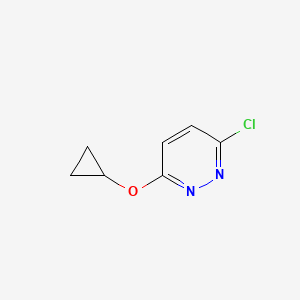
![[6-Methoxy-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14850495.png)
